molecular formula C9H10N2O B1292028 4-Amino-5-methylisoindolin-1-one CAS No. 348165-76-4

4-Amino-5-methylisoindolin-1-one

Cat. No.: B1292028
CAS No.: 348165-76-4
M. Wt: 162.19 g/mol
InChI Key: ALSCSXVTGZMZRG-UHFFFAOYSA-N
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Description

4-Amino-5-methylisoindolin-1-one (CAS 348165-76-4) is a high-value isoindolinone derivative supplied for advanced research and development purposes. This compound features a molecular formula of C 9 H 10 N 2 O and a molecular weight of 162.19 g/mol . Isoindolin-1-one scaffolds are recognized as fundamental building blocks in numerous natural products and are investigated for a wide spectrum of biological activities . Recent scientific literature highlights the significant potential of synthetic isoindolin-1-one derivatives as potent inhibitors of the urease enzyme . Urease inhibition is a promising therapeutic strategy for combating infections caused by ureolytic bacteria such as Helicobacter pylori . Furthermore, the isoindolinone core is a versatile intermediate in organic synthesis, with applications in the development of novel synthetic methodologies, including asymmetric catalytic processes . This product is intended for research applications by qualified laboratory personnel only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the relevant safety data sheet (SDS) and handle the material in accordance with all applicable local, state, and federal regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-5-methyl-2,3-dihydroisoindol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-5-2-3-6-7(8(5)10)4-11-9(6)12/h2-3H,4,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALSCSXVTGZMZRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C(=O)NC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Computational Chemistry and Theoretical Investigations of Isoindolinone Derivatives

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of modern computational chemistry, enabling the study of electronic structure and molecular properties from first principles. libretexts.org These methods are broadly categorized into ab initio, semi-empirical, and Density Functional Theory (DFT) approaches, each offering a different balance between computational cost and accuracy. scribd.comnumberanalytics.com For isoindolinone derivatives, these calculations help elucidate their stability, electronic characteristics, and reactivity. semanticscholar.orgnih.gov

Density Functional Theory (DFT) has become a primary tool for computational studies of organic molecules due to its favorable balance of accuracy and computational efficiency. scispace.comechemcom.com This method is used to investigate the electronic structure of isoindolinone derivatives by calculating properties based on the molecule's electron density. researchgate.net DFT studies, often employing functionals like B3LYP, are used to optimize the molecular geometry, providing a stable 3D structure that corresponds to a minimum on the potential energy surface. echemcom.com

Analyses of the electronic structure provide insights into chemical stability and reactivity. echemcom.com For instance, the distribution of electron density, often visualized using Molecular Electrostatic Potential (MEP) maps, can identify electron-rich and electron-poor regions of a molecule. researchgate.netnih.gov These maps reveal the sites most susceptible to electrophilic and nucleophilic attack, which is fundamental to understanding reaction mechanisms. nih.gov Quantum chemical computations using DFT can reveal the stability and electrophilic nature of molecules like isoindolinone derivatives. mdpi.com

Ab initio and semi-empirical methods represent two distinct approaches to calculating molecular properties. libretexts.org

Ab initio methods , such as Hartree-Fock (HF) and Møller–Plesset perturbation theory (MP2), derive results from first principles without using experimental data for parametrization. libretexts.org These techniques attempt to solve the Schrödinger equation and can be systematically improved to achieve high accuracy, making them a benchmark for other methods. researchgate.net For example, ab initio HF calculations have been used alongside DFT to determine the geometry and vibrational frequencies of related heterocyclic compounds, showing good agreement with experimental data. nih.gov However, the high computational cost of accurate ab initio methods often limits their application to smaller molecular systems. libretexts.orgresearchgate.net

Semi-empirical methods offer a computationally less intensive alternative. researchgate.net These methods simplify the complex equations of quantum mechanics by using parameters derived from experimental data or high-level ab initio calculations. libretexts.orgscispace.com This parameterization makes them significantly faster, allowing for the study of large molecules like proteins or complex pharmaceutical compounds. numberanalytics.comresearchgate.net While they are less accurate than ab initio or DFT methods, they are valuable for preliminary explorations of large systems and can effectively address questions about electronic properties, such as electronic transitions and bond formation. libretexts.orgnumberanalytics.com The main drawback is that their reliability depends on the quality of the parameterization and their applicability is limited to molecules containing elements for which parameters exist. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that investigates the properties of systems under the influence of time-dependent potentials, such as electromagnetic fields. wikipedia.org Its most common application is the calculation of electronic excitation energies and absorption spectra for molecules. wikipedia.orgcecam.org

TD-DFT is, in principle, an exact theory for determining the properties of excited states. aps.org It is a powerful tool for predicting the optical properties of isoindolinone derivatives. By calculating the response of the electron density to a time-varying electric field, TD-DFT can predict the energies of electronic transitions, which correspond to the absorption peaks in a UV-Vis spectrum. wikipedia.org This information is crucial for understanding the photophysical behavior of these compounds and for designing molecules with specific light-absorbing properties. The theory has been successfully applied to calculate the electronic spectra of large molecules, including those in solution. rsc.org

Frontier Molecular Orbital (FMO) theory simplifies the complex picture of molecular orbitals by focusing on the two most important orbitals involved in chemical reactions: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The interaction between these frontier orbitals governs the reactivity of a molecule. wikipedia.org

The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile or base. youtube.com

The LUMO is the orbital that is most likely to accept electrons, allowing the molecule to act as an electrophile or acid. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a critical parameter for describing the chemical reactivity and stability of a molecule. nih.gov A large energy gap implies high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap suggests that the molecule is more reactive and easily polarizable. nih.gov FMO analysis is frequently used to understand charge transfer within molecules and predict their reaction mechanisms. nih.govnumberanalytics.com

The table below presents theoretical FMO data for a representative triazine derivative, illustrating the typical values obtained from such calculations.

CompoundEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)Reference
2,4-diamino-6-methyl-1,3,5-triazin-1-ium hydrogen oxalate-6.833-2.7364.097 nih.gov

Ionization Potential (IP) and Electron Affinity (EA) are fundamental electronic properties that quantify the energy required to remove an electron and the energy released when an electron is added to a molecule, respectively. researchgate.net These parameters are crucial for understanding a molecule's ability to participate in charge-transfer processes.

Ionization Potential (IP) is the minimum energy needed to remove an electron from a neutral molecule in its gaseous state. A high IP indicates high chemical stability. mdpi.com

Electron Affinity (EA) is the energy change that occurs when an electron is added to a neutral atom or molecule to form a negative ion. A high EA value suggests the molecule is more likely to accept electrons. mdpi.com

Computationally, IP and EA can be determined by calculating the difference in total energy between the neutral molecule and its corresponding cation (for IP) or anion (for EA). researchgate.net Within the framework of DFT, these properties can also be approximated using the energies of the frontier orbitals, according to Koopmans' theorem:

IP ≈ -EHOMO

EA ≈ -ELUMO

These calculations provide valuable insights into the redox properties of isoindolinone derivatives. nih.govresearchgate.net

Chemical hardness (η) and softness (σ) are concepts derived from DFT that describe the resistance of a molecule to changes in its electron distribution. mdpi.comresearchgate.net

Chemical Hardness (η) measures the resistance to deformation or polarization of the electron cloud of a chemical system. researchgate.net Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. nih.gov Increased hardness correlates with decreased reactivity. researchgate.net

Chemical Softness (σ) is the reciprocal of hardness (σ = 1/η) and represents the molecule's polarizability. researchgate.net A higher value of softness indicates that a molecule is more reactive. researchgate.net

These global reactivity descriptors can be calculated from the ionization potential and electron affinity, or from the HOMO and LUMO energies: nih.govresearchgate.netresearchgate.net

η = (IP - EA) / 2 ≈ (ELUMO - EHOMO) / 2

σ = 1 / η

The table below summarizes these key reactivity descriptors calculated for a related heterocyclic compound, providing a quantitative measure of its stability and reactivity.

ParameterFormulaCalculated Value (eV)Reference
Ionization Potential (I)-EHOMO6.833 nih.gov
Electron Affinity (A)-ELUMO2.736 nih.gov
Chemical Hardness (η)(I - A) / 22.0485 nih.gov
Chemical Softness (σ)1 / η0.488 nih.gov

Molecular Modeling and Docking Studies

Molecular modeling encompasses a suite of computational techniques used to represent and simulate the behavior of molecules. For isoindolinone derivatives, these methods are crucial for understanding their structural features and interactions with biological targets. A key technique in this domain is molecular docking, which predicts the preferred orientation of a ligand when bound to a receptor, estimating the strength of the interaction. nih.gov

Recent studies have employed molecular docking to screen libraries of isoindolinone derivatives against various protein targets. For instance, a virtual screening of 48 isoindolinone compounds against Cyclin-Dependent Kinase 7 (CDK7) revealed potential inhibitors with high binding affinities, reaching up to -10.1 kcal/mol. nih.gov Similarly, docking studies of isoindolinone-based hybrids have been used to investigate potential antiplasmodial and antioxidant agents, with one hybrid showing a binding energy of -8.43 kcal/mol against its target. researchgate.net In another study, ferrocene-substituted isoindolinones were docked against the Bcl-B protein, with the most promising compound exhibiting a binding affinity of -6.7 kcal/mol, corroborating its potential as an anticancer agent. consensus.app These studies highlight the power of docking to identify promising hit compounds for further development. nih.govresearchgate.netconsensus.app

Isoindolinone Derivative/HybridTarget ProteinDocking Score / Binding AffinityReference
Isoindolinone LibraryCDK7Up to -10.1 kcal/mol nih.gov
4-Aminoquinoline-isoindolin-1-one Hybrid 5cPlasmodium falciparum Target-8.43 kcal/mol researchgate.net
Ferrocene-substituted Isoindolinone 11hBcl-B-6.7 kcal/mol consensus.app
Isoindolin-1-one (B1195906) DerivativesPI3Kγ- nih.gov
Thiazolo[3,2-a]pyridine Derivativesα-amylaseUp to -7.43 kcal/mol nih.gov

The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis of isoindolinone derivatives involves exploring their possible spatial arrangements and determining the relative energies of these conformers. Molecular Dynamics (MD) simulations are a powerful tool for this purpose, providing a dynamic view of the molecule's behavior over time. nih.govnih.gov

In studies of isoindolinone derivatives as PI3Kγ inhibitors, 100-nanosecond MD simulations were performed on docked complexes to evaluate their stability. nih.gov The root-mean-square deviation (RMSD) of the protein backbone and ligand atoms were monitored. Stable complexes typically show RMSD values that plateau after an initial equilibration period, with fluctuations of 1-3 Å being acceptable for small globular proteins. nih.govajchem-a.com For most of the PI3Kγ-isoindolinone complexes, ligand RMSDs were within a stable range of 1.0–3.0 Å, indicating a stable binding conformation within the active site. nih.gov Such analyses provide a more rigorous evaluation of binding stability than static docking poses alone, helping to refine the understanding of the energy landscape of the ligand-receptor interaction. nih.govnih.gov

Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. nih.gov This approach significantly accelerates the drug discovery process by narrowing down the candidates for experimental synthesis and testing.

A recent study successfully utilized structure-based virtual screening to evaluate a library of 48 virtually synthesized isoindolin-1-one compounds as potential CDK7 inhibitors. nih.gov The process involved generating 3D structures from SMILES notations and docking them into the active site of the CDK7 protein. The screening identified several compounds with high binding affinities and favorable interactions, such as conventional hydrogen bonds with key amino acid residues in the kinase's active site. nih.gov Similarly, ligand-based virtual screening, which uses the structure of known active ligands as a template, has been applied to discover novel activators for targets like the estrogen receptor β, demonstrating the versatility of these methods. nih.govmdpi.com These screening funnels are essential for exploring the vast chemical space and pinpointing novel isoindolinone derivatives with potential therapeutic activity.

Reaction Mechanism Prediction and Energy Profile Mapping

Theoretical chemistry provides powerful tools for elucidating the precise step-by-step pathways of chemical reactions and mapping their associated energy changes. For isoindolinone derivatives, this includes understanding their synthesis and potential chemical transformations, such as tautomerism.

Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a proton. The 4-Amino-5-methylisoindolin-1-one structure possesses the potential for tautomerism, existing in equilibrium between its primary amino form and a potential imino tautomer. The relative stability of these forms can significantly impact the molecule's chemical properties and its interactions with biological targets.

While specific studies on this compound are not prevalent, theoretical investigations of similar heterocyclic systems provide a clear framework for how such an analysis would be conducted. nih.govnih.gov Using Density Functional Theory (DFT) calculations, often with methods like B3LYP, researchers can compute the relative energies of different tautomers. nih.gov The influence of the solvent is critical and is typically modeled using a Polarizable Continuum Model (PCM), which treats the solvent as a continuous medium with a specific dielectric constant. nih.govmdpi.com Studies on 1-benzamidoisoquinoline derivatives have shown that explicit inclusion of solvent molecules in the calculations is sometimes necessary to accurately reproduce experimental observations, as intermolecular hydrogen bonds with the solvent can compete with intramolecular hydrogen bonds and significantly shift the equilibrium. nih.govmdpi.com The relative Gibbs free energy (ΔG) for each tautomer is calculated to determine the most stable form under specific conditions. nih.gov

Computational MethodApplicationKey FindingReference
DFT (B3LYP) + IEF-PCMTautomeric equilibria of pyridone & isonicotinic acidSolvent models are crucial for accurate energy calculations. nih.gov
DFT + MicrosolvationTautomeric equilibria of 1-benzamidoisoquinolinesExplicit solvent molecules can be mandatory to reproduce experimental results. nih.govmdpi.com

Computational chemistry is instrumental in mapping the detailed mechanisms of organic reactions used to synthesize complex molecules like isoindolinones. By calculating the energy of reactants, transition states, and products, a complete energy profile for a proposed reaction pathway can be constructed.

For example, a computational investigation was crucial in elucidating the mechanism of a nickel-catalyzed cross-electrophile coupling reaction that uses CO₂ to form isoindolinones. researchgate.net The study revealed the multiple roles of the aluminum-based co-catalyst (AlCl₃) as both a CO₂ activator and an oxygen scavenger, details that would be challenging to discern from experiments alone. researchgate.net Similarly, computational studies have been suggested to understand the intricacies of reactions like the cascade C─H‐alkenylation and intramolecular aminative cyclization for synthesizing isoindoline (B1297411) cores. researchgate.net These theoretical probes into reaction pathways are invaluable for optimizing reaction conditions, improving yields, and designing novel synthetic routes to access diverse isoindolinone derivatives.

In Silico Profiling for Compound Optimization

Once a promising lead compound is identified, in silico profiling is used to predict its drug-like properties and potential liabilities, guiding its optimization into a viable drug candidate. ajchem-a.comresearchgate.net This involves calculating a range of physicochemical properties and predicting the compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.

Computational tools are used to assess compliance with established drug-likeness guidelines, such as Lipinski's Rule of Five. frontiersin.orgnih.gov These rules relate physicochemical properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors to the likelihood of oral bioavailability. nih.gov For isoindolinone derivatives, these calculations can quickly flag potential issues with properties like poor solubility or membrane permeability. unar.ac.id

Furthermore, ADMET prediction models can forecast a compound's metabolic fate, identifying potential interactions with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. nih.gov Toxicity profiling can predict potential adverse effects, such as carcinogenicity or skin sensitization, early in the development process. frontiersin.orgnih.gov For instance, studies on isoindolin-1-one derivatives as PI3Kγ inhibitors have utilized advanced computational techniques like Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) modeling. nih.gov Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are used to build models that correlate the 3D structural features of the molecules with their biological activity, providing a detailed roadmap for optimizing potency and selectivity. nih.gov

In Silico Profile ParameterDescriptionImportance
Physicochemical Properties Molecular Weight, logP, TPSA, etc.Predicts drug-likeness and general suitability. frontiersin.org
Pharmacokinetics (ADMET) HIA, BBB penetration, CYP inhibition.Predicts how the body will process the drug. nih.gov
Drug-Likeness Lipinski's Rule, Pfizer Rule, etc.Assesses suitability for oral administration. frontiersin.org
Toxicity Carcinogenicity, Skin Sensitization, etc.Identifies potential safety risks early on. nih.gov

Advanced Analytical Methodologies in Isoindolinone Research

Spectroscopic Characterization Techniques

Spectroscopy is indispensable for probing the molecular structure of 4-Amino-5-methylisoindolin-1-one by examining the interaction of the molecule with electromagnetic radiation. Each technique provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. While specific experimental spectra for this compound are not publicly documented, the expected chemical shifts can be predicted based on its distinct functional groups and aromatic system.

¹H NMR: The proton NMR spectrum is anticipated to show several distinct signals corresponding to the different types of protons in the molecule. The aromatic protons will appear in the downfield region, while the aliphatic methyl and methylene (B1212753) protons will be found further upfield. The protons of the primary amine (NH₂) will likely appear as a broad singlet.

¹³C NMR: The carbon-13 NMR spectrum provides information on each unique carbon atom in the structure. Key signals would include a downfield peak for the carbonyl carbon of the lactam ring, several peaks in the aromatic region, and upfield signals for the methylene (CH₂) and methyl (CH₃) carbons.

Predicted NMR Data for this compound

Nucleus Predicted Chemical Shift (ppm) Description of Protons/Carbons
¹H NMR 6.5 - 7.5 Aromatic protons (on the benzene (B151609) ring)
~4.3 Methylene protons (-CH₂-) of the isoindolinone ring
~3.5 - 5.0 (broad) Amine protons (-NH₂)
~2.2 Methyl protons (-CH₃) attached to the ring
¹³C NMR ~170 Carbonyl carbon (-C=O) of the lactam
110 - 150 Aromatic carbons
~45 Methylene carbon (-CH₂) of the isoindolinone ring

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be characterized by absorption bands corresponding to its key structural features.

The primary amine (NH₂) group would produce characteristic stretches in the 3300-3500 cm⁻¹ region. The carbonyl (C=O) group of the five-membered lactam ring is expected to show a strong absorption band around 1680-1700 cm⁻¹. Other significant peaks would include those for aromatic C-H and C=C bonds, as well as C-N stretching.

Predicted IR Absorption Frequencies for this compound

Functional Group Expected Absorption Range (cm⁻¹) Vibration Type
Amine (N-H) 3300 - 3500 Stretching (doublet for -NH₂)
Aromatic C-H 3000 - 3100 Stretching
Aliphatic C-H 2850 - 2960 Stretching (from -CH₃ and -CH₂)
Lactam Carbonyl (C=O) 1680 - 1700 Stretching
Aromatic C=C 1500 - 1600 Stretching

UV-Visible spectroscopy measures the electronic transitions within a molecule and is particularly informative for compounds with conjugated systems. The aromatic ring and carbonyl group in this compound constitute a chromophore that absorbs UV light. The spectrum is expected to show intense absorptions corresponding to π → π* transitions within the substituted benzene ring and a weaker absorption at a longer wavelength from the n → π* transition of the carbonyl group. The exact position of the maximum absorbance (λmax) is influenced by the solvent environment.

Chromatographic Separation and Detection Methods

Chromatographic methods are essential for separating the target compound from complex mixtures, a necessary step for accurate quantification and analysis.

Liquid chromatography-mass spectrometry (LC-MS) is a highly sensitive and selective analytical technique that couples the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. youtube.com This method is ideally suited for analyzing isoindolinone derivatives in complex biological or chemical matrices. nih.govmdpi.com

In a typical LC-MS analysis of this compound, a reversed-phase HPLC column (such as a C18) would be used to separate the analyte from other components. The mobile phase would likely consist of a gradient mixture of water and an organic solvent like acetonitrile (B52724), often with an acid modifier like formic acid to improve peak shape and ionization efficiency. Following elution from the LC column, the compound enters the mass spectrometer, where it is ionized (commonly via electrospray ionization, ESI) and detected based on its mass-to-charge ratio (m/z). For this compound (C₉H₁₀N₂O, M.W. 162.19), the protonated molecule [M+H]⁺ would be observed at an m/z of approximately 163.2.

For highly accurate and sensitive quantification, especially at low concentrations in complex samples, Multiple Reaction Monitoring (MRM) is the method of choice. x-mol.com MRM is a tandem mass spectrometry (MS/MS) technique that provides exceptional specificity by monitoring a specific fragmentation pathway of the target analyte. nih.govnih.gov

The process involves two stages of mass filtering:

Precursor Ion Selection: The first mass analyzer (Q1) is set to isolate the mass of the parent molecule, in this case, the protonated this compound ion (m/z ≈ 163.2).

Fragment Ion Monitoring: The selected precursor ions are fragmented in a collision cell (Q2). The second mass analyzer (Q3) is then set to monitor for one or more specific, characteristic fragment ions (product ions).

This precursor-to-product ion transition is a unique signature of the analyte, minimizing interference from other co-eluting compounds in the matrix. chemrxiv.orgmdpi.com The development of an MRM assay requires the empirical determination of the optimal precursor and product ions.

Hypothetical MRM Parameters for this compound

Parameter Value (m/z) Description
Precursor Ion (Q1) ~163.2 Mass of the protonated parent molecule [M+H]⁺.
Product Ion 1 (Q3) To be determined A stable, high-intensity fragment ion.

By using stable isotope-labeled internal standards, MRM can achieve highly reproducible and absolute quantification of the target compound. nih.gov

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of individual components in a mixture. In the context of isoindolinone research, HPLC is invaluable for assessing the purity of synthesized compounds and monitoring the progress of chemical reactions. While specific HPLC methods for this compound are not detailed in publicly available literature, general methods for related aromatic and heterocyclic compounds can be adapted.

A typical HPLC analysis for an amino-substituted heterocyclic compound like this compound would likely employ a reversed-phase column, such as a C18 column. The mobile phase would typically consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent like acetonitrile or methanol. Gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure the efficient separation of compounds with varying polarities. Detection is commonly achieved using a UV-Vis detector, set at a wavelength where the analyte exhibits maximum absorbance.

Table 1: Illustrative HPLC Parameters for Analysis of Amino-Substituted Heterocyclic Compounds

ParameterTypical Setting
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A: Aqueous buffer (e.g., 20 mM Ammonium Acetate, pH 5.0) B: Acetonitrile or Methanol
Gradient 10-90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Temperature Ambient or controlled (e.g., 30 °C)

This table presents a generalized set of parameters and would require optimization for the specific analysis of this compound.

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering higher resolution, sensitivity, and speed of analysis compared to traditional HPLC. This is achieved by using columns packed with smaller particles (typically sub-2 µm), which requires instrumentation capable of handling higher backpressures.

For the analysis of this compound, a UPLC method would offer faster run times and improved peak resolution, which is particularly beneficial for separating the main compound from closely related impurities. The principles of separation are similar to HPLC, primarily utilizing reversed-phase chromatography. However, the shorter analysis times significantly increase sample throughput, a critical factor in high-throughput screening and quality control environments.

Table 2: Representative UPLC Parameters for Analysis of Aromatic Amines

ParameterTypical Setting
Column UPLC BEH C18 (e.g., 50 mm x 2.1 mm, 1.7 µm particle size)
Mobile Phase A: Water with 0.1% Formic Acid B: Acetonitrile with 0.1% Formic Acid
Gradient 5-95% B over 5 minutes
Flow Rate 0.5 mL/min
Detection UV at 254 nm or Mass Spectrometry (MS)
Temperature 40 °C

This table provides a representative UPLC method that would serve as a starting point for the analysis of this compound. Method development and validation would be necessary.

Elemental Composition Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition (by mass) of a sample. For a novel compound like this compound, elemental analysis is crucial for confirming its empirical formula, which in turn supports the verification of its molecular structure. This is typically one of the first analytical tests performed on a newly synthesized compound to establish its identity and purity.

The theoretical elemental composition of this compound (C₉H₁₀N₂O) is calculated based on its atomic constituents and their respective atomic masses. The results from an experimental elemental analysis of a pure sample should closely match these theoretical values, typically within a narrow margin of error (e.g., ±0.4%).

Table 3: Theoretical Elemental Composition of this compound

ElementSymbolAtomic MassNumber of AtomsTotal MassMass Percentage
CarbonC12.0119108.09967.48%
HydrogenH1.0081010.0806.29%
NitrogenN14.007228.01417.49%
OxygenO15.999115.99910.00%
Total 162.192 100.00%

The values in this table are theoretical and serve as a benchmark for experimental elemental analysis results.

Role of 4 Amino 5 Methylisoindolin 1 One in Specialized Organic Synthesis

Intermediate in the Synthesis of Complex Natural Products and Alkaloids

There is no readily available scientific literature detailing the use of 4-Amino-5-methylisoindolin-1-one as a specific intermediate in the total synthesis of complex natural products or alkaloids. While the parent isoindolin-1-one (B1195906) structure is a component of some natural compounds, the pathway involving this particular substituted derivative has not been described.

Building Block for Advanced Materials Research (e.g., Fluorescent Probes, Synthetic Dyes)

Similarly, a search for the application of this compound as a foundational molecule for the development of fluorescent probes or synthetic dyes did not yield any specific research findings. The inherent chemical structure, featuring an aromatic amine, suggests potential for derivatization into fluorescent molecules, but this has not been experimentally documented in accessible literature.

Precursor for Scaffold-Based Chemical Library Generation in Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) often employs unique molecular scaffolds to generate large libraries of compounds for biological screening. While the isoindolinone framework is a candidate for such endeavors, there are no specific reports of this compound being utilized as a precursor for generating chemical libraries.

Application in Process Chemistry Development for Industrial-Scale Production

The development of scalable synthetic routes is crucial for the industrial application of a chemical compound. No patents or process chemistry studies have been found that focus on the large-scale production of this compound, indicating it is likely not a compound of current significant industrial interest or its manufacturing processes are proprietary and not publicly disclosed.

Biosynthetic Pathways Involving the Isoindolinone Scaffold

Enzymatic Formation of the Isoindolinone Core in Natural Products

The formation of the isoindolinone core in nature is a complex process that is not yet fully understood for all pathways. However, research into fungal alkaloids, such as the phytotoxin zinnimidine (B1209266) produced by various Alternaria species, has significantly illuminated the key enzymatic steps. nih.gov The biosynthesis of the zinnimidine isoindolinone core begins with a 2-methyl benzoic acid-like tetraketide precursor, which undergoes a series of enzyme-catalyzed transformations to yield the final scaffold. nih.govnih.gov This pathway highlights a conserved strategy in fungi for constructing this important heterocyclic system. The elucidation of these pathways often involves a combination of heterologous expression of biosynthetic gene clusters, feeding experiments with labeled precursors, and in vitro enzymatic characterization. nih.gov

The isoindolinone framework is essentially a benzo-fused γ-lactam, and its formation requires the orchestrated action of several enzymes to build the bicyclic structure and introduce the necessary heteroatoms. researchgate.net The study of various natural products reveals that the isoindolinone moiety can be part of complex structures, including polyketides and meroterpenoids. nih.govresearchgate.net

Identification and Characterization of Key Biosynthetic Enzymes (e.g., ZinADEF, ZinB, ZinE)

Systematic investigation through gene deletion, heterologous expression, and enzymatic assays has led to the identification of the key enzymes responsible for isoindolinone biosynthesis in the zinnimidine pathway. nih.gov The enzymes ZinADEF have been identified as the crucial catalysts for the transformation of the initial tetraketide precursor into the core isoindolinone structure. nih.govnih.gov

Subsequent modifications to this core are carried out by other specific enzymes. For instance, ZinB is responsible for methylation, and ZinE catalyzes a prenylation modification, showcasing how a basic scaffold can be decorated to create chemical diversity. nih.govnih.gov The conservation of the ZinADEF genes across a wide range of fungal species suggests a common and widespread biosynthetic mechanism for the isoindolinone scaffold among fungi. nih.gov

Below is an interactive table summarizing the key enzymes identified in the zinnimidine biosynthetic pathway and their respective functions.

EnzymeFunction in Zinnimidine BiosynthesisReference
ZinADEF Catalyze the transformation of a 2-methyl benzoic acid-like tetraketide precursor to form the isoindolinone scaffold. nih.gov, nih.gov
ZinB Catalyzes a methylation modification on the isoindolinone core. nih.gov, nih.gov
ZinE Catalyzes a prenylation modification on the isoindolinone core. nih.gov, nih.gov
ZinD A flavin-dependent oxidoreductase that catalyzes the oxidation of a 1,2-benzenedimethanol (B1213519) intermediate, leading to the formation of a reactive phthalaldehyde structure. nih.gov, nih.gov

Mechanistic Biochemistry of Isoindolinone Biosynthesis (e.g., Flavin-Dependent Oxidoreductase Activity)

The mechanistic biochemistry of isoindolinone core formation involves detailed catalytic processes, with flavin-dependent oxidoreductases playing a pivotal role. nih.gov In the zinnimidine pathway, the enzyme ZinD, a flavin-dependent oxidoreductase, is a critical catalyst. nih.govnih.gov

Detailed enzymatic studies of ZinD have revealed its role in the oxidation of a 1,2-benzenediol intermediate, which generates hydrogen peroxide as a byproduct. nih.gov This enzymatic oxidation leads to the formation of a reactive phthalaldehyde-like structure. nih.gov This intermediate is highly reactive and readily condenses with amino-containing compounds, such as ammonia (B1221849), to spontaneously generate the isoindolinone core. nih.gov This reaction mechanism, where an enzyme generates a reactive intermediate that then undergoes a spontaneous cyclization, is an elegant and efficient strategy in biosynthesis. The versatility of this step has been demonstrated by supplying various amino-containing compounds to the ZinD-catalyzed reaction, resulting in the synthesis of novel isoindolinone derivatives. nih.govnih.gov

The general mechanism of flavin-dependent monooxygenases often involves the deprotonation of the substrate to increase its nucleophilicity for a subsequent attack on a C4a-hydroperoxy flavin species, which acts as an electrophile. nih.gov This principle is likely at play in the ZinD-catalyzed reaction, facilitating the oxidation of the 1,2-benzenedimethanol intermediate.

Elucidation of Late-Stage Biosynthetic Branch Details and Modifications

Research into the zinnimidine pathway has also shed light on the late-stage biosynthetic branches that lead to the diversification of natural products. nih.gov Following the formation of the core isoindolinone scaffold by ZinADEF, the pathway can branch to produce different final products. nih.govnih.gov These late-stage modifications are crucial for generating the chemical diversity observed in natural products and can significantly alter their biological activity. nih.gov

In the context of zinnimidine biosynthesis, enzymes like ZinB (a methyltransferase) and ZinE (a prenyltransferase) introduce specific functional groups to the isoindolinone structure. nih.gov Furthermore, the elucidation of these pathways has also explained the biosynthetic divergence between isoindolinone and isobenzofuranone natural products, which often co-occur in the same organisms. nih.gov The understanding of these late-stage enzymatic modifications provides a foundation for the engineered biosynthesis of novel isoindolinone alkaloid derivatives with potentially improved properties. nih.govnih.gov

Future Research Directions for 4 Amino 5 Methylisoindolin 1 One

Exploration of Novel and Greener Synthetic Pathways

The development of efficient and environmentally benign synthetic methods is a cornerstone of modern chemistry. For 4-Amino-5-methylisoindolin-1-one, future research should prioritize the development of novel synthetic strategies that are both atom-economical and sustainable.

Current synthetic routes to substituted isoindolinones often involve multi-step procedures, metal catalysts, or harsh reaction conditions. rsc.org Recent advancements in organic synthesis, however, offer promising alternatives. Research should be directed towards adapting these modern methods for the specific synthesis of this compound.

Key areas for exploration include:

Transition-Metal-Free Reactions: Developing cascade reactions that proceed without transition metals would enhance the environmental friendliness of the synthesis. organic-chemistry.org Base-mediated C-C bond coupling followed by N-α-sp³C-H bond hydroxylation is one such promising avenue. organic-chemistry.org

Catalytic Systems: The use of N-heterocyclic carbenes (NHCs) as organocatalysts for tandem reactions could provide an atom-efficient and operationally simple method. organic-chemistry.org Furthermore, exploring recyclable catalysts, such as fluorous phosphines in green solvents, could significantly reduce waste and resource consumption. rsc.org

Electrochemical Synthesis: An electrochemical approach, using a simple undivided cell with carbon electrodes, could enable a controllable and efficient reduction of a suitable cyclic imide precursor at room temperature, avoiding harsh chemical reductants. organic-chemistry.org

One-Pot Syntheses: Designing one-pot procedures, such as the reaction of a suitably substituted 2-benzoylbenzoic acid derivative with chlorosulfonyl isocyanate and alcohols, offers a mild, metal-free, and efficient route to isoindolinone derivatives. nih.gov

Table 1: Potential Greener Synthetic Strategies for this compound

Synthetic Strategy Key Features Potential Advantages
NHC-Catalyzed Tandem Reaction Organocatalysis, use of air as oxidant. organic-chemistry.org Atom efficiency, mild conditions, operational simplicity. organic-chemistry.org
Electrochemical Reduction Use of carbon electrodes, tunable by electric current. organic-chemistry.org High functional group tolerance, avoids harsh reagents. organic-chemistry.org
Recyclable Organocatalysis Fluorous phosphine (B1218219) catalyst in green solvents. rsc.org Catalyst and solvent recycling, reduced waste. rsc.org
Metal-Free Cascade Reaction Base-mediated C-C coupling and C-H hydroxylation. organic-chemistry.org High regioselectivity, efficiency, and environmental friendliness. organic-chemistry.org
One-Pot CSI-Mediated Synthesis Use of chlorosulfonyl isocyanate (CSI) and alcohols. nih.gov Mild, metal-free conditions, short reaction times. nih.gov

Advanced Spectroscopic and Structural Characterization Under Varied Conditions

A thorough understanding of the structural and electronic properties of this compound is fundamental for its development. While standard spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared Spectroscopy (FTIR) provide essential 'fingerprinting' and confirmation of functional groups digitellinc.com, advanced methods are needed for a deeper understanding.

Future research should employ a suite of advanced spectroscopic techniques to characterize the molecule under various conditions (e.g., different solvents, temperatures, pH levels) to probe its dynamic behavior.

Advanced NMR Spectroscopy: Multi-dimensional NMR experiments can elucidate subtle stereochemical and conformational details.

X-ray Crystallography: Obtaining a single-crystal X-ray structure would provide definitive proof of its three-dimensional architecture, including bond lengths, angles, and intermolecular interactions.

Single-Molecule Spectroscopy (SMS): This technique allows for the study of individual molecules, providing insights into their behavior without population averaging. mdpi.com Combining SMS with scanning probe microscopy could reveal mechanical and electrical properties at the single-molecule level. mdpi.com

Plasmonic Nanospectroscopy: Techniques like surface-enhanced Raman spectroscopy (SERS) can offer highly sensitive, label-free detection and characterization, even down to the single-molecule level. mdpi.com

Investigating the compound under varied conditions will reveal how its properties are influenced by its environment, which is crucial for designing applications in areas like sensing or materials science.

Table 2: Advanced Spectroscopic and Structural Analysis Techniques

Technique Purpose Expected Insights
X-ray Crystallography Definitive 3D structure determination. Precise bond lengths/angles, solid-state packing, intermolecular forces.
Multi-dimensional NMR Detailed solution-state structure and dynamics. Through-bond and through-space correlations, conformational analysis.
Single-Molecule Spectroscopy Study of individual molecular behavior. mdpi.com Unveiling heterogeneity and dynamic processes masked by ensemble averaging. mdpi.com
Surface-Enhanced Raman Spectroscopy (SERS) Ultrasensitive vibrational fingerprinting. mdpi.com Enhanced structural information, potential for trace-level detection.

Further Elucidation of Mechanistic Aspects in Complex Synthetic and Reactivity Studies

A deep mechanistic understanding of the reactions used to synthesize and modify this compound is critical for optimizing reaction conditions and expanding its synthetic utility. While plausible mechanisms have been proposed for various isoindolinone syntheses, such as those involving ruthenacycle intermediates rsc.org or the in-situ formation of N-acylenamides acs.org, detailed experimental and computational studies are often lacking.

Future work should focus on:

Kinetic Studies: Performing kinetic analysis of key synthetic steps can help to understand the reaction order, rate-determining steps, and the influence of catalysts and reagents.

Computational Modeling: Density Functional Theory (DFT) calculations can be used to model reaction pathways, calculate activation energies, and visualize transition states, providing a theoretical framework for experimental observations.

Isotope Labeling Studies: These experiments can trace the path of atoms throughout a reaction, providing definitive evidence for proposed mechanistic pathways.

Reactivity Mapping: Investigating the reactivity of the amino and methyl groups on the aromatic ring, as well as the lactam functionality, towards various electrophilic and nucleophilic reagents will be essential for planning future derivatization strategies. Understanding how the electron-donating amino and methyl groups influence the reactivity of the isoindolinone core is a key question to be addressed.

Development of High-Throughput Computational Screening Protocols for Derivatization

To efficiently explore the potential of this compound as a scaffold for drug discovery or other applications, computational methods are indispensable. High-throughput screening (HTS) and virtual screening (VS) are powerful techniques for identifying promising lead compounds from large chemical libraries. nih.gov

Future research should focus on developing tailored computational protocols to screen virtual libraries of derivatives based on the this compound core. This involves:

Library Design and Generation: Creating large, diverse virtual libraries by computationally modifying the core structure at the amino group, the lactam nitrogen, and other positions.

Target Selection and Binding Site Prediction: Identifying potential biological targets (e.g., enzymes, receptors) and using molecular modeling to predict binding sites.

Structure-Based Virtual Screening (SBVS): Employing molecular docking simulations to predict the binding affinity and orientation of the designed derivatives within the active site of a target protein. nih.govnih.gov

Pharmacophore and QSAR Modeling: Developing quantitative structure-activity relationship (QSAR) and pharmacophore models based on any existing activity data to guide the design of new, more potent derivatives.

ADME/T Prediction: Integrating in silico models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/T) properties of the virtual compounds, helping to prioritize candidates with drug-like characteristics. nih.gov

The integration of these computational approaches can significantly accelerate the discovery process, making it more efficient and cost-effective.

Table 3: Workflow for High-Throughput Computational Screening

Step Description Tools and Techniques
1. Library Generation Create a virtual library of derivatives based on the core scaffold. Combinatorial chemistry software, cheminformatics toolkits.
2. Target Identification Select a biological target of interest (e.g., a specific kinase or receptor). Literature review, bioinformatics databases.
3. Virtual Screening Dock the virtual library against the target's binding site. nih.gov Molecular docking software (e.g., AutoDock, Glide).
4. Hit Prioritization Rank compounds based on docking score and binding interactions. nih.gov Scoring functions, visual inspection of binding poses.
5. ADME/T Filtering Predict pharmacokinetic and toxicity profiles of top-ranked hits. nih.gov QSAR models, specialized prediction software.

Investigation of Material Science Applications and Functional Molecule Design

The isoindolinone core is not only relevant to medicinal chemistry but also holds potential for applications in material science. The fused aromatic system provides a rigid, planar structure that can be incorporated into larger, π-conjugated molecules. figshare.com

Future research should investigate the potential of this compound as a building block for functional organic materials. The amino and methyl substituents offer valuable handles for tuning the electronic and physical properties of these materials.

Potential research directions include:

Synthesis of π-Extended Systems: Developing synthetic methods to link this compound units or attach them to other conjugated systems. Nucleophilic cyclizations between an amide and an alkyne have proven efficient for creating such systems. figshare.com

Organic Electronics: Investigating the photophysical and electrochemical properties (e.g., absorption, emission, redox potentials) of new derivatives to assess their suitability for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or organic photovoltaics (OPVs).

Chemosensors: Functionalizing the amino group to act as a receptor for specific analytes (e.g., metal ions, anions). Binding events could induce a change in the molecule's fluorescence or color, forming the basis of a chemosensor.

Functional Dyes: Exploring the chromophoric properties of new derivatives. The inherent conjugation of the isoindolinone system, which can be extended and modified, makes it an interesting scaffold for developing novel dyes with specific absorption and emission characteristics.

By strategically modifying the this compound scaffold, it may be possible to design and synthesize a new class of functional molecules with tailored properties for advanced material applications.

Q & A

Q. What are the established synthetic routes for preparing 4-Amino-5-methylisoindolin-1-one, and what critical reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via cyclization of substituted phthalic anhydrides with amino acids. For example, refluxing 5-methylphthalic anhydride with glycine in toluene in the presence of triethylamine (Et₃N) generates the isoindolinone core. Post-synthetic modifications, such as amidation or alkylation, introduce the amino group at the 4-position. Reaction temperature (110–120°C), solvent choice (polar aprotic solvents enhance cyclization), and stoichiometric ratios (1:1.2 anhydride:amino acid) are critical for yields >70% .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Use a combination of analytical techniques:

  • HPLC : Purity assessment with C18 columns, mobile phase (e.g., acetonitrile/water + 0.1% TFA), and UV detection at 254 nm.
  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., methyl at C5 and amine at C4). Key signals: δ ~2.3 ppm (singlet for CH₃), δ ~4.1 ppm (amine proton, broad).
  • HRMS : Confirm molecular ion [M+H]⁺ matching theoretical mass (e.g., C₉H₁₀N₂O requires 162.0793 g/mol). Cross-validation of spectral data with computational tools (e.g., ChemDraw) reduces misassignment risks .

Advanced Research Questions

Q. How can discrepancies in spectral data (e.g., NMR splitting patterns) for this compound derivatives be resolved?

Methodological Answer: Contradictory NMR data often arise from tautomerism or residual solvents. Strategies include:

  • Variable Temperature NMR : Identify dynamic equilibria (e.g., amine proton exchange) by analyzing peak broadening at elevated temperatures.
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals; for example, HSQC correlates methyl protons (δ 2.3 ppm) to their carbon environment.
  • Deuterium Exchange : Addition of D₂O eliminates broad amine signals, confirming their assignment. Document solvent impurities (e.g., residual toluene in ) to avoid misinterpretation .

Q. What strategies optimize the reaction efficiency for introducing diverse substituents at the 4-position of the isoindolinone scaffold?

Methodological Answer:

  • Protection/Deprotection : Use Boc-protected amines to prevent side reactions during alkylation.
  • Catalysis : Palladium-catalyzed Buchwald-Hartwig amination for aryl/heteroaryl groups (e.g., Pd₂(dba)₃, Xantphos, Cs₂CO₃ in dioxane at 100°C).
  • Microwave-Assisted Synthesis : Reduces reaction time (30 min vs. 12 h conventional) while maintaining yields >80%. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:1) and isolate products via flash chromatography .

Q. How to design structure-activity relationship (SAR) studies for this compound derivatives in bioactivity assays?

Methodological Answer:

  • Substituent Variation : Systematically modify the 4-amino group (e.g., alkyl, aryl, heterocyclic substituents) and C5 methyl group (replace with halogens or electron-withdrawing groups).
  • In Vitro Assays : Test cytotoxicity (MTT assay), enzyme inhibition (e.g., kinase IC₅₀ via fluorescence polarization), and cellular uptake (HPLC-MS quantification).
  • Computational Modeling : Dock derivatives into target protein active sites (e.g., using AutoDock Vina) to predict binding affinities. Include positive/negative controls (e.g., doxorubicin for cytotoxicity) and triplicate experiments for statistical validity .

Data Analysis & Reporting Guidelines

Q. How should researchers address contradictions in bioactivity data across studies?

Methodological Answer:

  • Meta-Analysis : Aggregate data from multiple studies (e.g., IC₅₀ values) using standardized formats (e.g., nM units, consistent cell lines like HEK293 vs. HeLa).
  • Error Source Identification : Compare experimental variables (e.g., assay pH, serum concentration in cell media) that may alter results.
  • Reproduibility Protocols : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by publishing raw datasets in repositories like Zenodo .

Q. What are best practices for reporting synthetic yields and spectral data in publications?

Methodological Answer:

  • Yield Reporting : Specify isolated yield (not theoretical) and purity (e.g., ≥95% by HPLC).
  • Spectral Data : Include all relevant peaks in supplementary information (e.g., ¹H NMR δ 1.2–4.5 ppm), and annotate splitting patterns (e.g., "d, J=8.2 Hz").
  • Crystallography : For novel derivatives, deposit X-ray structures in the Cambridge Structural Database (CSD) with CCDC numbers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.